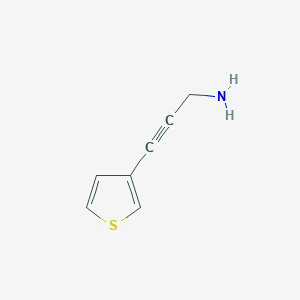

2-Propyn-1-amine, 3-(3-thienyl)-

Description

Significance of Propargylamines as Versatile Synthetic Intermediates in Organic Chemistry

Propargylamines are a class of organic compounds characterized by an amino group attached to a propargyl group (HC≡C-CH₂-). This structural motif is a powerful and versatile building block in organic synthesis. The presence of both a reactive alkyne and a nucleophilic amine group within the same molecule allows for a diverse range of chemical transformations.

These compounds are key intermediates in the synthesis of a multitude of nitrogen-containing heterocyclic compounds, such as pyrroles, imidazoles, oxazoles, and quinolines. chembk.comresearchgate.net The synthesis of propargylamines can be efficiently achieved through various methods, including the A³ coupling (aldehyde-alkyne-amine) reaction, which is a one-pot, three-component reaction that is highly atom-economical. chemicalbook.com

The significance of propargylamines extends into medicinal chemistry, where the propargylamine (B41283) moiety is found in several marketed drugs. researchgate.nettandfonline.com Notable examples include Pargyline, an antihypertensive agent, and Selegiline and Rasagiline, which are used in the management of Parkinson's disease. researchgate.net The utility of propargylamines in drug discovery is attributed to their ability to act as mechanism-based inhibitors of enzymes such as monoamine oxidase (MAO). nih.gov

Role of Thiophene (B33073) Moieties in Heterocyclic Chemistry and Precursors for Advanced Materials

Thiophene is an aromatic five-membered heterocycle containing a sulfur atom. blogspot.com The thiophene ring is a prevalent scaffold in medicinal chemistry and is considered a "privileged" structure due to its ability to interact with a wide range of biological targets. taylorandfrancis.com It is often used as a bioisosteric replacement for a benzene (B151609) ring in drug design, which can lead to improved pharmacokinetic and pharmacodynamic properties. nih.gov A number of successful drugs incorporate the thiophene moiety, highlighting its importance in pharmaceutical development. nih.gov

Beyond pharmaceuticals, thiophene and its derivatives play a crucial role as precursors for advanced materials. taylorandfrancis.com The electronic properties of thiophenes make them ideal building blocks for organic semiconductors, conducting polymers, and organic light-emitting diodes (OLEDs). taylorandfrancis.com Polythiophenes, for instance, are among the most studied classes of conducting polymers due to their stability and tunable electronic properties. mit.edu The ability to functionalize the thiophene ring at various positions allows for the fine-tuning of the resulting materials' properties for specific applications in electronics and photonics. mit.edu

Overview of 2-Propyn-1-amine, 3-(3-thienyl)- as a Specific Propargylamine Derivative within Current Research Landscapes

2-Propyn-1-amine, 3-(3-thienyl)- is a specific propargylamine derivative that incorporates a thiophene ring attached at the 3-position of the propargylamine backbone. While extensive research on this specific isomer is not widely published, its chemical structure suggests significant potential in both medicinal chemistry and materials science. The compound is identified by the CAS number 115955-68-5. chembk.comlocalpharmaguide.comichemistry.cnchemsrc.com Chemical suppliers list it as a white powder, indicating its availability for research purposes. blogspot.com

The synthesis of 2-Propyn-1-amine, 3-(3-thienyl)- can be envisioned through established synthetic methodologies for propargylamines. One plausible route is the Sonogashira coupling of a 3-halothiophene with propargylamine. chembk.comchemsrc.com Alternatively, an A³ coupling reaction involving 3-thiophenecarboxaldehyde, an amine (such as ammonia (B1221849) or a protected amine), and acetylene (B1199291) could provide a direct route to this molecule. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

3-thiophen-3-ylprop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NS/c8-4-1-2-7-3-5-9-6-7/h3,5-6H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZOKNOPUNPSNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C#CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving the 2 Propyn 1 Amine, 3 3 Thienyl Framework

Reaction Mechanism Elucidation in Propargylamine (B41283) Formation

The most common and efficient method for synthesizing propargylamines is the A³ (aldehyde-alkyne-amine) coupling reaction, a one-pot, three-component process that demonstrates high atom economy. Current time information in New York, NY, US.mdpi.com This reaction involves the coupling of a terminal alkyne, an aldehyde, and an amine, typically catalyzed by a transition metal. Current time information in New York, NY, US. The mechanism generally begins with the formation of an imine or iminium ion from the aldehyde and amine, which is then attacked by a metal-alkynyl (acetylide) species generated in situ from the terminal alkyne and the catalyst. Current time information in New York, NY, US.

Role of Catalysts in Regioselectivity and Stereoselectivity

Catalysts are paramount in directing the regioselectivity and stereoselectivity of propargylamine synthesis, particularly in asymmetric A³ (AA³) coupling reactions. mdpi.com The choice of metal and, critically, the chiral ligand environment it provides, dictates the facial selectivity of the nucleophilic attack on the imine, leading to the formation of chiral propargylamines with high enantiomeric excess. mdpi.comorganicreactions.org

Copper catalysts are widely used due to their reactivity and low cost. researchgate.net For instance, a copper(I) complex of i-Pr-pybox-diPh has been shown to efficiently catalyze the enantioselective three-component synthesis of propargylamines. organicreactions.org Similarly, the combination of CuBr and the chiral ligand (R)-quinap enables the preparation of a broad range of chiral propargylamines with good yield and enantioselectivity. organicreactions.org Bimetallic catalysts, such as those containing both palladium and copper or nickel and palladium, can exhibit enhanced catalytic performance due to synergistic interactions. thieme-connect.de

Beyond the A³ coupling, catalysts also control regioselectivity in other functionalizations of the propargyl framework. Iridium catalysts ligated by phosphoramidites have been developed for the direct, enantioselective propargylic C–H silylation, where reagent choice can direct the reaction to selectively form either propargylsilanes or their regioisomeric allenylsilanes. princeton.edu

| Catalyst System | Reaction Type | Selectivity Control | Reference(s) |

| Cu(I) / i-Pr-pybox-diPh | Enantioselective A³ Coupling | Proposes a transition-state model for stereocontrol. | organicreactions.org |

| CuBr / (R)-quinap | Enantioselective A³ Coupling | Achieves high enantioselectivity and diastereoselectivity. | organicreactions.org |

| NiAl-Pd | A³ Coupling | Bimetallic system shows enhanced catalytic performance. | thieme-connect.de |

| Iridium / Phosphoramidite | Propargylic C–H Silylation | Reagent-controlled regioselectivity (propargyl vs. allenyl). | princeton.edu |

| CuCl / Cu(OTf)₂ | A³ Coupling | Cooperative system for coupling alkynylsilanes, aldehydes, and amines. | organic-chemistry.org |

Identification of Key Intermediates and Transition States in Multicomponent Reactions

The elucidation of intermediates and transition states in multicomponent reactions is key to understanding the reaction pathway. In the metal-catalyzed A³ coupling, the reaction is widely accepted to proceed through two key intermediates. Current time information in New York, NY, US. First, the amine and aldehyde react to form an iminium ion. mdpi.com Concurrently, the terminal alkyne reacts with the metal catalyst (e.g., copper) to form a metal acetylide species. Current time information in New York, NY, US. The crucial C-C bond-forming step is the nucleophilic addition of this metal acetylide to the electrophilic iminium ion to yield the final propargylamine product. Current time information in New York, NY, US.

In some enantioselective variants, a specific transition-state model has been proposed to explain the origin of stereoselectivity. organicreactions.org For certain iridium-catalyzed C-H functionalization reactions on alkynes, computational and experimental data suggest the involvement of an η³-propargyl/allenyl iridium intermediate, with the subsequent outer-sphere attack by an electrophile being the enantiodetermining step. princeton.edu In related Michael-type additions of amines to activated alkynes, kinetic studies support a stepwise mechanism where the initial nucleophilic attack is the rate-determining step, proceeding through a transition state with minimal bond formation to avoid steric hindrance. organic-chemistry.org

Cycloaddition Mechanisms (e.g., [3+2] Cycloaddition Reactions)

The propargylamine framework, with its inherent unsaturation, is an excellent substrate for cycloaddition reactions to construct complex heterocyclic systems. A notable example is the base-catalyzed [3+2] cycloaddition reaction between propargylamines and aldehydes. researchgate.net In this metal-free process, the propargylamine is deprotonated by a base and acts as an allenyl anion equivalent, which then participates in a [3+2] cycloaddition with an aldehyde to afford highly substituted furans with high regioselectivity. researchgate.netpsu.edu

Intramolecular Didehydro-Diels-Alder (IMDDA) Reactions and Selectivity

The intramolecular dehydro-Diels-Alder (IMDDA) reaction is a powerful transformation that utilizes an enyne as the diene component. thieme-connect.de This strategy has been specifically applied to derivatives of 3-(3-thienyl)-2-propyn-1-amine for the synthesis of the thieno[2,3-f]isoindole core. thieme-connect.de The reaction sequence is initiated by the acylation of the propargylamine with maleic anhydride, creating the necessary tethered diene and dienophile. thieme-connect.de The subsequent key IMDDA step proceeds with a high degree of selectivity. thieme-connect.de The reaction involves the alkene dienophile reacting with the thienyl-enyne system. thieme-connect.de This cycloaddition is followed by an intramolecular hydrogen shift that restores the aromaticity of the thiophene (B33073) ring. thieme-connect.de

Analysis of Exo vs. Endo Transition States in Cycloadditions

In Diels-Alder reactions, the formation of two diastereomeric products, designated exo and endo, is often possible. nih.gov The selectivity is determined by the geometry of the transition state. wikipedia.org The endo product, where the electron-withdrawing group of the dienophile is oriented under the π-system of the diene, is often the kinetically favored product. wikipedia.orgwikipedia.org This preference is attributed to stabilizing "secondary orbital interactions" between the developing π-system of the diene and the orbitals of the dienophile's substituent. wikipedia.org The exo product, which is typically more sterically favored and thus more thermodynamically stable, has the substituent pointing away from the diene system. wikipedia.orgwikipedia.org

In the specific case of the IMDDA reaction of the 3-(3-thienyl)propargylamine derivative, DFT calculations and X-ray analysis have revealed that the reaction proceeds via an exo transition state. thieme-connect.de This pathway leads to the exclusive formation of a single isomer of the target thieno[2,3-f]isoindole product. thieme-connect.de The initial, rate-determining Diels-Alder adduct formation is energetically demanding, and the exo adduct is calculated to be significantly more stable (by 11.1 kcal·mol⁻¹) than the corresponding endo diastereomer, thereby dictating the outcome of the reaction. thieme-connect.de

Exploration of Radical Reaction Pathways

The alkyne and thiophene moieties within the 2-Propyn-1-amine, 3-(3-thienyl)- framework suggest the potential for radical-mediated transformations. While specific studies on this exact molecule are limited, the reactivity of its components provides insight into plausible pathways.

The thiol-yne reaction, a radical addition of a thiol to an alkyne, is a well-established process. This reaction typically proceeds via an anti-Markovnikov addition of a sulfanyl (B85325) radical across the triple bond, initiated by radical initiators or UV light. This suggests that under radical conditions, the propargyl group of the title compound could react with radical species. The radical intermediate formed after the initial addition can also engage in secondary reactions, including cyclization.

Furthermore, sulfur-centered radicals are known to initiate carbocyclization cascades. wikipedia.org Thiyl radicals can add to unsaturated systems like alkenes or alkynes, and the resulting carbon-centered radical can undergo subsequent cyclization. wikipedia.org While often involving thiols (R-SH), the sulfur atom within the thiophene ring itself can influence radical processes. The metabolism of some thiophene-containing drugs, for instance, can proceed through pathways that generate reactive intermediates. researchgate.net Computational studies on the self-reaction of propargyl radicals show that the reaction can proceed through either H-abstraction or radical-radical addition, forming various linear or cyclic products, indicating the diverse reactivity of the propargyl radical itself.

Reactivity and Synthetic Transformations of 2 Propyn 1 Amine, 3 3 Thienyl and Its Derivatives

Cyclization Reactions and Heterocycle Formation

The presence of both a nucleophilic amine and an electrophilic alkyne within the same molecule provides a powerful platform for the synthesis of a variety of heterocyclic systems through intramolecular cyclization. Furthermore, the amine can be readily acylated to introduce additional functionalities, expanding the scope of accessible heterocycles.

Synthesis of Pyrrole (B145914) and Related Nitrogen Heterocycles

The construction of the pyrrole ring is a common transformation for N-propargylamines. Base-mediated intramolecular cyclization of N-substituted propargylamines offers a direct route to structurally diverse pyrroles. organic-chemistry.orgresearchgate.net For derivatives of 2-Propyn-1-amine, 3-(3-thienyl)-, this would involve the initial formation of an N-substituted derivative, for instance, an enaminone, which can then undergo cyclization.

A general strategy involves the reaction of an N-propargylamine with a compound containing a carbonyl group and an adjacent leaving group or a group that can be eliminated. The resulting intermediate then undergoes a base-mediated 5-endo-dig cyclization to furnish the pyrrole ring. While specific examples starting directly from 2-Propyn-1-amine, 3-(3-thienyl)- are not prevalent in the literature, the established methodologies for other N-propargylamines are applicable. organic-chemistry.orgresearchgate.net

Another powerful method is the gold(I)-catalyzed amino-Claisen rearrangement of N-propargyl enaminone derivatives. organic-chemistry.org This reaction proceeds through a wikipedia.orgwikipedia.org-sigmatropic rearrangement to afford highly substituted pyrroles. The N-propargyl enaminone can be prepared by the condensation of the corresponding propargylamine (B41283) with a β-ketoester.

| Starting Material | Reagents and Conditions | Product Type | Reference |

| N-Propargylamines | Base (e.g., Cs2CO3, t-BuOK) | Polysubstituted pyrroles | organic-chemistry.orgresearchgate.net |

| N-Propargyl enaminone derivatives | Gold(I) catalyst (e.g., [AuCl(PPh3)]/AgSbF6) | Highly substituted pyrroles | organic-chemistry.org |

| 1-(Alk-1-ynyl)cyclopropyloxime derivatives | Pd(TFA)2, Nucleophile | N-OR substituted pyrroles | nih.gov |

Formation of Oxazole and Thiazole (B1198619) Derivatives

Oxazole rings can be efficiently synthesized from N-acyl derivatives of 2-Propyn-1-amine, 3-(3-thienyl)-. A prominent method involves the gold-catalyzed intramolecular cyclization of N-propargylamides. acs.orgnih.govacs.orgnih.gov This reaction typically proceeds via a 5-exo-dig cyclization of the N-propargylamide, which can be readily prepared by acylation of the parent amine. The reaction is often tolerant of a wide range of functional groups. nih.gov

For instance, a strategy for the synthesis of 5-oxazole ketones involves the gold-catalyzed cyclization of internal N-propargylamides in the presence of an oxidant like 4-MeO-TEMPO. acs.orgnih.gov This reaction proceeds through a vinyl-gold intermediate which is then attacked by a radical species. Another variation allows for the synthesis of polyfluoroalkylated oxazoles from N-propargylamides under visible-light irradiation in the presence of a gold catalyst. nih.gov

The synthesis of thiazole derivatives from 2-Propyn-1-amine, 3-(3-thienyl)- is less direct but conceptually feasible. A plausible route would involve the conversion of the amine to a thioamide. The resulting N-propargylthioamide could then undergo cyclization, potentially promoted by a thiophilic metal catalyst or under acidic conditions, to form the thiazole ring. The Hantzsch thiazole synthesis, a classic method, involves the reaction of a thioamide with an α-haloketone. bepls.compharmaguideline.com A modification of this approach could be envisioned where the propargyl group is first converted to a suitable α-haloketone equivalent.

| Starting Material | Reagents and Conditions | Product Type | Reference |

| Internal N-Propargylamides | Gold catalyst, 4-MeO-TEMPO (oxidant) | 5-Oxazole ketones | acs.orgnih.gov |

| N-Propargylamides | Gold catalyst, Polyfluoroalkyl iodides, Visible light | Polyfluoroalkylated oxazoles | nih.gov |

| N-Propargylamides | Pd2(dba)3, tri(2-furyl)phosphine, NaOtBu, Aryl iodides | 2,5-Disubstituted oxazoles | organic-chemistry.org |

Construction of Thieno[2,3-f]isoindole Cores

The synthesis of the thieno[2,3-f]isoindole core directly from 2-Propyn-1-amine, 3-(3-thienyl)- or its simple derivatives is not well-documented in the scientific literature. Synthetic routes to related fused systems, such as thieno[3,2-f]isoquinolines and thieno[2,3-b]indoles, have been reported. nih.govconicet.gov.arrsc.orgrsc.org These syntheses often involve multi-step sequences starting from different precursors.

A hypothetical approach to the thieno[2,3-f]isoindole skeleton could involve the N-alkylation of the propargylamine with a 2-(halomethyl)thiophene derivative bearing a suitable precursor for the second aromatic ring. Subsequent intramolecular cyclization reactions, potentially involving the propargyl group, could then lead to the desired tricyclic system. However, this remains a speculative pathway that requires experimental validation. The development of a direct and efficient synthesis of the thieno[2,3-f]isoindole ring system from readily available starting materials like 2-Propyn-1-amine, 3-(3-thienyl)- represents an interesting area for future synthetic exploration.

Transformations Involving the Propargyl Moiety

The propargyl group is a highly versatile functional handle, susceptible to a range of chemical transformations including rearrangements, isomerizations, and additions across the alkyne unit.

Rearrangements and Isomerizations of Propargylamines

Propargylamines can undergo several synthetically useful rearrangement reactions. The aza-Meyer-Schuster rearrangement, an analogue of the well-known Meyer-Schuster rearrangement of propargyl alcohols, involves the acid-catalyzed isomerization of a propargylamine to an α,β-unsaturated imine, which can then be hydrolyzed to the corresponding α,β-unsaturated aldehyde or ketone. wikipedia.orgorganicreactions.orgsynarchive.comrsc.org This reaction provides a method for the 1,3-transposition of the amine functionality and the alkyne.

Another important rearrangement is the aza-Claisen rearrangement, a wikipedia.orgwikipedia.org-sigmatropic rearrangement that occurs in N-allylpropargylamines. organic-chemistry.orgtcichemicals.comresearchgate.net This reaction leads to the formation of γ,δ-unsaturated imines or amides and is a powerful tool for the stereoselective construction of carbon-carbon bonds. The reaction can be promoted thermally or by Lewis acids. tcichemicals.com

| Rearrangement Type | Substrate Type | Product Type | Key Features | Reference |

| Aza-Meyer-Schuster | Propargylamines | α,β-Unsaturated imines/carbonyls | Acid-catalyzed 1,3-shift of the amino group | wikipedia.orgorganicreactions.org |

| Aza-Claisen | N-Allylpropargylamines | γ,δ-Unsaturated imines/amides | wikipedia.orgwikipedia.org-Sigmatropic rearrangement, C-C bond formation | tcichemicals.comresearchgate.net |

Functionalization Reactions of the Alkyne Unit

The terminal alkyne of 2-Propyn-1-amine, 3-(3-thienyl)- is a prime site for various functionalization reactions, allowing for the introduction of a wide range of substituents.

The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. tandfonline.comresearchgate.netwikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a highly efficient method for the formation of a carbon-carbon bond between the alkyne and an aromatic or vinylic system. For 2-Propyn-1-amine, 3-(3-thienyl)-, this would allow for the introduction of various aryl or vinyl groups at the terminal position of the alkyne, leading to a diverse array of substituted propargylamines. Copper- and amine-free conditions have been developed for the Sonogashira coupling of N,N-disubstituted propargylamines. tandfonline.com

Another powerful functionalization method is the azide-alkyne cycloaddition, a cornerstone of "click chemistry". organic-chemistry.orgbroadpharm.comnih.govinterchim.fr This reaction involves the [3+2] cycloaddition between an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole. The reaction is typically catalyzed by copper(I) and is highly efficient, regioselective (yielding the 1,4-disubstituted triazole), and tolerant of a wide variety of functional groups. This allows for the straightforward conjugation of the 3-(3-thienyl)propargylamine scaffold to other molecules containing an azide group.

| Reaction Name | Reagents and Conditions | Product Type | Reference |

| Sonogashira Coupling | Aryl/Vinyl halide, Pd catalyst, Cu(I) cocatalyst, Amine base | Aryl/Vinyl-substituted alkynes | tandfonline.comwikipedia.orglibretexts.org |

| Azide-Alkyne Cycloaddition | Organic azide, Cu(I) catalyst (e.g., CuSO4, sodium ascorbate) | 1,4-Disubstituted 1,2,3-triazoles | organic-chemistry.orgbroadpharm.comnih.gov |

Reactivity of the Thiophene (B33073) Ring in Substituted Propargylamines.

The presence of the propargylamine substituent at the 3-position of the thiophene ring significantly influences its reactivity. The alkyl framework of the side chain generally acts as an electron-donating group, thereby activating the thiophene ring towards electrophilic attack compared to the unsubstituted parent heterocycle. This electronic effect, combined with the intrinsic reactivity of the thiophene nucleus, dictates the patterns of substitution and the feasibility of various transformations.

Electrophilic Aromatic Substitution Patterns on the Thienyl Group.

The thiophene ring is inherently more reactive towards electrophilic aromatic substitution (SEAr) than benzene (B151609) due to the ability of the sulfur atom to stabilize the intermediate cationic σ-complex (arenium ion) through its lone pair of electrons. In 3-substituted thiophenes, such as 2-Propyn-1-amine, 3-(3-thienyl)-, the primary sites for electrophilic attack are the two α-positions (C2 and C5), which are more activated than the β-positions. The C2 position is generally the most favored site of substitution due to the directing effect of the 3-alkyl-type substituent.

Common electrophilic substitution reactions, including halogenation and formylation, are expected to proceed with high regioselectivity.

Halogenation: The bromination of 3-alkylthiophenes, a close model for the title compound, typically occurs at the C2 position. For instance, the reaction of 3-methylthiophene (B123197) with N-bromosuccinimide (NBS) in a non-radical-promoting solvent mixture yields 2-bromo-3-methylthiophene (B51420) as the major product. sigmaaldrich.comsigmaaldrich.com This indicates that the propargylamine derivative would likely undergo bromination selectively at the C2 position.

Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an activated aromatic ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.orgijpcbs.com For 3-substituted thiophenes, the regioselectivity of formylation can be tuned by the steric properties of the formylating agent. researchgate.net Smaller reagents tend to favor attack at the more electronically activated and less hindered C2 position, while bulkier Vilsmeier reagents may lead to increased substitution at the C5 position. researchgate.net For 2-Propyn-1-amine, 3-(3-thienyl)-, formylation is anticipated to yield primarily the 2-formyl derivative. rsc.org

The table below summarizes the expected outcomes for key electrophilic aromatic substitution reactions on the 3-(3-thienyl)propargylamine core structure.

| Reaction | Reagents | Major Product | Position of Substitution |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), CHCl3/AcOH | 2-Bromo-3-(3-thienyl)-2-propyn-1-amine derivative | C2 |

| Iodination | N-Iodosuccinimide (NIS), CHCl3/AcOH | 2-Iodo-3-(3-thienyl)-2-propyn-1-amine derivative | C2 |

| Formylation | POCl3, DMF (Vilsmeier-Haack) | 2-Formyl-3-(3-thienyl)-2-propyn-1-amine derivative | C2 |

Metal-Mediated Transformations Involving the Thienyl Unit.

The thiophene ring in 2-Propyn-1-amine, 3-(3-thienyl)- and its derivatives can participate in a variety of metal-mediated reactions. These transformations can be broadly categorized into two types: those that functionalize the C-H bonds of the ring directly and those that involve intramolecular cyclization events triggered by a metal or acidic promoter.

Directed ortho-Metalation (DoM): Directed ortho-metalation is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The method relies on a "directed metalation group" (DMG) that coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation (lithiation) to the adjacent ortho position. wikipedia.org The amine functionality within the propargylamine side chain, particularly after N-protection with a suitable group (e.g., Boc), can act as a DMG. This would direct lithiation exclusively to the C2 position of the thiophene ring. The resulting 2-lithiated thiophene is a potent nucleophile that can react with a wide range of electrophiles to install new functional groups.

Intramolecular Cyclization (Pictet-Spengler type reactions): Derivatives of 3-(3-thienyl)propargylamine can be considered precursors to thieno[3,2-c]pyridines, a class of heterocyclic compounds with significant pharmacological interest. The synthesis of this fused ring system can be achieved via an intramolecular cyclization that is analogous to the Pictet-Spengler reaction. wikipedia.orgnumberanalytics.comresearchgate.net In this transformation, the amine nitrogen attacks a carbonyl compound (or a synthetic equivalent) to form an iminium ion intermediate. The electron-rich thiophene ring then acts as the nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution. This cyclization occurs at the C2 position of the thiophene ring, leading to the formation of the tetrahydrothieno[3,2-c]pyridine core, which can be subsequently aromatized. While traditionally acid-catalyzed, these cyclizations are a key transformation of the thiophene unit. wikipedia.orggoogle.com

The table below outlines representative metal-mediated and related cyclization reactions involving the thienyl unit of the title compound's derivatives.

| Transformation Type | Key Reagents/Conditions | Intermediate | Final Product Class |

|---|---|---|---|

| Directed Metalation | 1. n-BuLi, THF, -78 °C 2. Electrophile (E+) | 2-Lithio-3-(3-thienyl)propargylamine derivative | 2-Substituted-3-(3-thienyl)propargylamine derivative |

| Pictet-Spengler type Cyclization | Aldehyde (R-CHO), Acid (e.g., TFA) | Iminium ion | Tetrahydrothieno[3,2-c]pyridine |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 2-Propyn-1-amine, 3-(3-thienyl)-. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra allows for the precise mapping of atomic connections.

The ¹H NMR spectrum of 2-Propyn-1-amine, 3-(3-thienyl)- is characterized by distinct signals corresponding to the protons of the thienyl ring and the propargylamine (B41283) side chain. The protons on the thiophene (B33073) ring (H-2, H-4, and H-5) appear in the aromatic region, with their specific chemical shifts influenced by the substitution pattern and the electronic effects of the propargylamine group. The methylene (B1212753) (CH₂) and amine (NH₂) protons of the side chain are observed in the aliphatic region.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum shows four signals for the thiophene ring carbons and three signals for the side-chain carbons, including the two distinct sp-hybridized carbons of the alkyne group.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 (Thienyl) | ~7.30 | Doublet of doublets | J = 5.0, 1.2 Hz |

| H-5 (Thienyl) | ~7.25 | Doublet of doublets | J = 5.0, 3.0 Hz |

| H-4 (Thienyl) | ~7.05 | Doublet of doublets | J = 3.0, 1.2 Hz |

| CH₂ | ~3.55 | Singlet | - |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-3 (Thienyl) | ~123.0 |

| C-2 (Thienyl) | ~128.5 |

| C-5 (Thienyl) | ~125.5 |

| C-4 (Thienyl) | ~126.0 |

| C≡C (Thienyl-C) | ~85.0 |

| C≡C (C-CH₂NH₂) | ~82.0 |

Two-dimensional NMR experiments are essential to confirm the assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between the protons on the thiophene ring, showing cross-peaks between H-2/H-4, H-2/H-5, and H-4/H-5, confirming their relative positions. A weak correlation might also be observed between the methylene (CH₂) and amine (NH₂) protons, depending on the solvent and exchange rate.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. The HSQC spectrum would show clear cross-peaks connecting the signals in the ¹H spectrum to their corresponding carbon signals in the ¹³C spectrum: δ(H) ~7.30 with δ(C) ~128.5 (C-2), δ(H) ~7.25 with δ(C) ~125.5 (C-5), δ(H) ~7.05 with δ(C) ~126.0 (C-4), and δ(H) ~3.55 with δ(C) ~35.0 (CH₂).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is critical for establishing the connectivity across quaternary carbons and heteroatoms. Key long-range (²J or ³J) correlations would be expected between:

The thiophene proton H-2 (δ ~7.30) and the thiophene carbons C-4 (³J) and the quaternary alkyne carbon C-3 (²J).

The thiophene proton H-4 (δ ~7.05) and the thiophene carbons C-2 (³J), C-5 (²J), and the quaternary alkyne carbon C-3 (²J).

The methylene protons (δ ~3.55) and the two alkyne carbons (C≡C). This correlation is fundamental to confirming the attachment of the aminomethyl group to the alkyne.

Mass Spectrometry

Mass spectrometry provides data on the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula. For 2-Propyn-1-amine, 3-(3-thienyl)- (C₇H₇NS), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the measured value, typically within a tolerance of a few parts per million (ppm).

Calculated Exact Mass

| Formula | Ion | Mass (Da) |

|---|---|---|

| C₇H₇NS | [M]⁺ | 137.0300 |

Electron Impact (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to extensive fragmentation. The mass spectrum would likely show a prominent molecular ion peak (m/z 137). Key fragmentation pathways would include the cleavage of the bond between the thiophene ring and the side chain, leading to a thienyl-ethynyl cation (m/z 107), and the α-cleavage of the amine group, resulting in a fragment at m/z 108 by loss of the •CH₂NH₂ radical.

Chemical Ionization (CI): CI is a softer ionization technique that results in less fragmentation and typically shows a strong protonated molecule peak [M+H]⁺ at m/z 138. This method is used to confidently determine the molecular weight.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the characteristic functional groups present in the molecule based on their vibrational frequencies. The spectrum of 2-Propyn-1-amine, 3-(3-thienyl)- would display absorption bands indicative of the amine, alkyne, and thiophene moieties.

Predicted IR Absorption Bands

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300-3400 | Medium, Doublet |

| C-H (Thiophene) | Aromatic Stretch | 3050-3150 | Medium-Weak |

| C-H (Methylene) | Aliphatic Stretch | 2850-2960 | Medium-Weak |

| C≡C (Alkyne) | Disubstituted Stretch | 2150-2260 | Weak-Medium |

| N-H (Amine) | Scissoring | 1590-1650 | Medium |

| C=C (Thiophene) | Ring Stretch | 1400-1500 | Medium |

Table of Cited Compounds

| Compound Name |

|---|

| 2-Propyn-1-amine, 3-(3-thienyl)- |

| Propargylamine |

X-ray Diffraction Analysis for Solid-State Molecular Structures

X-ray diffraction analysis is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a compound's physical and chemical properties. While detailed crystallographic data for the parent compound, 2-Propyn-1-amine, 3-(3-thienyl)-, is not extensively reported in publicly accessible literature, analysis of closely related derivatives provides significant insight into the expected solid-state conformation and packing.

For instance, the crystal structure of N-(3-(thiophen-3-yl)prop-2-yn-1-yl)acetamide, an acetamide derivative, offers a model for the molecular geometry. In this derivative, the thiophene ring and the propargyl group are nearly coplanar. The solid-state structure is significantly influenced by intermolecular hydrogen bonds. Specifically, the N-H group of the acetamide acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor, leading to the formation of chains of molecules within the crystal lattice. This type of hydrogen bonding is a common motif in the crystal engineering of amine-containing compounds.

The analysis of such derivatives reveals key structural features that are likely to be conserved in the parent amine. The bond lengths and angles within the 3-thienylpropargyl framework are consistent with standard values for sp-, sp²-, and sp³-hybridized carbon atoms and the geometry of the thiophene ring. The orientation of the amine group relative to the rigid alkynyl-thienyl backbone is a critical conformational parameter that would be precisely defined by a crystal structure.

Detailed research findings from a representative derivative are often presented in crystallographic data tables.

| Crystallographic Parameter | Value (for a representative derivative) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.58 |

| b (Å) | 5.42 |

| c (Å) | 18.31 |

| β (°) | 99.75 |

| Volume (ų) | 936.5 |

| Z (molecules/unit cell) | 4 |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and reactivity of organic molecules like "2-Propyn-1-amine, 3-(3-thienyl)-". nih.govekb.eg DFT methods calculate the electron density of a system to determine its energy and other properties, providing a balance between accuracy and computational cost. nih.gov These calculations are instrumental in understanding molecular geometry, spectroscopic behavior, and reaction mechanisms. researchgate.net

The three-dimensional structure of "2-Propyn-1-amine, 3-(3-thienyl)-" is crucial for its reactivity and interactions. Conformational analysis using DFT involves calculating the molecule's energy for different spatial arrangements, which arise from rotation around its single bonds. By performing geometrical optimizations, researchers can identify the lowest energy conformers, which represent the most stable and populated structures of the molecule under given conditions.

The process typically starts with an initial guess of the molecular geometry, which is then systematically varied to find the arrangement with the minimum electronic energy. For "2-Propyn-1-amine, 3-(3-thienyl)-", key rotational barriers would be around the C-C bond connecting the thienyl ring and the propargyl group, and the C-C bond adjacent to the amine group. The results of such an analysis, often performed at levels of theory like B3LYP with a basis set such as 6-311++G(d,p), can reveal the preferred orientation of the thienyl ring relative to the propargylamine (B41283) side chain. researchgate.net

Interactive Table: Hypothetical Conformational Energy Profile of 2-Propyn-1-amine, 3-(3-thienyl)-

This table illustrates the type of data generated from a DFT conformational analysis. The values are representative.

| Conformer | Dihedral Angle (C4-C3-Cα-Cβ) | Relative Energy (kcal/mol) | Population (%) |

| Anti-periplanar | 180° | 0.00 | 75.2 |

| Syn-clinal (+) | +60° | 1.50 | 12.4 |

| Syn-clinal (-) | -60° | 1.50 | 12.4 |

| Syn-periplanar | 0° | 5.00 | <0.1 |

DFT calculations are highly effective in predicting spectroscopic properties, which is invaluable for structure verification. The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts. researchgate.net Theoretical ¹H and ¹³C NMR spectra can be simulated and compared with experimental data to confirm the molecular structure. researchgate.net

Calculations can accurately reproduce experimental shifts, aiding in the assignment of complex spectra. researchgate.net Discrepancies between calculated and experimental values can often be attributed to solvent effects or specific molecular interactions not accounted for in the gas-phase theoretical model. researchgate.net

Interactive Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts

This table shows a hypothetical comparison of DFT-predicted and experimental NMR data for the core atoms of the molecule.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Thienyl C2 | 125.8 | 126.1 |

| Thienyl C3 | 140.2 | 140.5 |

| Thienyl C4 | 128.5 | 128.3 |

| Thienyl C5 | 122.1 | 122.4 |

| Propargyl Cα | 82.4 | 82.7 |

| Propargyl Cβ | 78.9 | 79.2 |

| Propargyl Cγ | 35.6 | 35.9 |

One of the most powerful applications of DFT is in the study of reaction mechanisms. mdpi.com For the synthesis of propargylamines, including "2-Propyn-1-amine, 3-(3-thienyl)-", the three-component A³ coupling reaction (aldehyde, alkyne, amine) is a common synthetic route. researchgate.netresearchgate.net DFT can be used to model this entire process.

Researchers can locate the transition state (TS) structures for each step of the reaction. osti.gov The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction pathway can be constructed. researchgate.net This allows for the determination of activation barriers and reaction thermodynamics (enthalpy and free energy changes), providing a deep understanding of the reaction's feasibility and kinetics. For instance, DFT studies on similar A³ coupling reactions have elucidated the role of catalysts, showing how they lower the activation energy and facilitate the reaction. mdpi.com

Theoretical Investigations of Bonding and Stability

Theoretical methods are employed to analyze the nature of chemical bonds and the factors contributing to molecular stability. For "2-Propyn-1-amine, 3-(3-thienyl)-", this involves examining the aromaticity of the thiophene (B33073) ring and the electronic interactions between the ring and the propargylamine substituent.

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hyperconjugative interactions, and delocalization of electron density. researchgate.net These calculations can quantify the stability gained from interactions between filled and empty orbitals, providing insight into the electronic communication between the π-system of the thiophene ring and the functional groups in the side chain. The stability of a molecule is also related to its HOMO-LUMO gap (the energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital). A larger HOMO-LUMO gap generally indicates higher kinetic stability. nih.gov Theoretical studies can also investigate intramolecular hydrogen bonding, which may occur in derivatives of propargylamine and contribute to the stability of certain conformations. researchgate.net

Green Chemistry Principles in Synthetic Design through Computational Modeling

Computational modeling is becoming an essential tool for implementing green chemistry principles in the design of synthetic processes. rsc.org By simulating reaction mechanisms and predicting outcomes, chemists can make more informed decisions to reduce environmental impact.

For the synthesis of "2-Propyn-1-amine, 3-(3-thienyl)-", computational studies can help in several ways:

Catalyst Design: DFT can be used to screen potential catalysts for A³ coupling reactions, identifying those that are more efficient, based on earth-abundant metals, and can operate under milder conditions (lower temperature and pressure). researchgate.net

Solvent Effects: The influence of different solvents on reaction rates and selectivity can be modeled using Polarizable Continuum Models (PCM). This allows for the selection of greener solvents (e.g., water, ethanol) over more hazardous traditional organic solvents. researchgate.net

Atom Economy: Theoretical studies of reaction pathways can help identify side reactions and byproducts, enabling the optimization of reaction conditions to maximize the incorporation of reactant atoms into the final product, a key principle of atom economy. researchgate.net

By predicting the most efficient and selective reaction conditions, computational chemistry helps minimize waste, energy consumption, and the use of toxic reagents, aligning the synthesis of complex molecules with the goals of sustainable chemistry. tu-dortmund.de

Emerging Applications and Future Research Directions

Development of Novel Catalytic Systems for Efficient Propargylamine (B41283) Synthesis

The synthesis of propargylamines, including 2-Propyn-1-amine, 3-(3-thienyl)-, is often achieved through the A3 coupling reaction, a one-pot, three-component reaction involving an aldehyde, an alkyne, and an amine. wikipedia.orgencyclopedia.pub The efficiency and selectivity of this reaction are highly dependent on the catalyst employed.

Recent research has focused on developing novel catalytic systems to improve the synthesis of propargylamines. Transition metals such as copper, gold, silver, and ruthenium have been extensively used. wikipedia.orgresearchgate.net For instance, copper-based catalysts are popular due to their high reactivity, low cost, and ready availability. researchgate.net Gold nanoparticles have also been shown to be effective and recyclable catalysts for the A3 coupling reaction, offering an environmentally friendly alternative. rsc.orgresearchgate.net

Modern advancements include the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs) and nanocatalysts, which offer advantages like easy recovery and reusability. benthamscience.comnih.gov For example, a copper-functionalized MIL-101(Cr) has been successfully used as a reusable heterogeneous catalyst for propargylamine synthesis under solvent-free conditions. nih.gov The development of catalysts that can operate under mild conditions, in water, and open to the air is a key area of ongoing research, aiming for more sustainable and industrially applicable processes. rsc.org

Table 1: Comparison of Catalytic Systems for Propargylamine Synthesis

| Catalyst Type | Metal | Key Advantages | Reference |

| Homogeneous | Copper, Gold, Silver, Ruthenium | High reactivity and selectivity. wikipedia.orgresearchgate.net | wikipedia.orgresearchgate.net |

| Nanoparticles | Gold | Recyclable, environmentally friendly. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

| Heterogeneous (MOFs) | Copper | Reusable, solvent-free conditions. nih.gov | nih.gov |

| Water-soluble | Gold | Operates in water, air-stable. rsc.org | rsc.org |

Integration into Complex Molecular Architectures and Advanced Organic Materials

The unique bifunctional nature of propargylamines like 2-Propyn-1-amine, 3-(3-thienyl)- makes them ideal building blocks for constructing complex molecular architectures and advanced organic materials. mdpi.comnih.gov The presence of both a nucleophilic amine and an electrophilic alkyne allows for a variety of chemical transformations. mdpi.com

Propargylamines are key precursors for the synthesis of a wide range of nitrogen-containing heterocyclic compounds, such as pyrroles, pyridines, and oxazolidinones. acs.orgsci-hub.se These heterocyclic structures are prevalent in many biologically active compounds and natural products. nih.gov For instance, propargylamines can be transformed into fused-chromene derivatives, which are important structural motifs in medicinal chemistry. acs.org

Furthermore, propargylamines are being explored for the development of novel polymers. The propargyl group can undergo polymerization, leading to the formation of high-performance materials. For example, propargylamine has been used as an amine source in the synthesis of benzoxazine (B1645224) resins, resulting in thermosets with high thermal stability and low flammability. rsc.org The ability of activated alkynes to react with amines in aqueous media opens up possibilities for "green" click polymerization, expanding the scope of materials that can be synthesized from propargylamine derivatives. chinesechemsoc.org The intercalation of propargylamine into layered materials is also being investigated for the synthesis of novel polymer composites. acs.org

Exploration of New Chemical Transformations and Rearrangements

The reactivity of the propargylamine scaffold, and by extension 2-Propyn-1-amine, 3-(3-thienyl)-, is a fertile ground for discovering new chemical transformations and rearrangements. mdpi.comthieme-connect.com The alkyne and amine groups can participate in a variety of reactions, including additions, cycloadditions, and metal-catalyzed coupling reactions. mdpi.com

Researchers are actively exploring novel reactions of propargylamines. These include palladium-catalyzed cyclizations to form quinolines and base-promoted isomerizations to yield 1-azadienes. mdpi.com These transformations are highly selective and atom-economical, providing efficient routes to valuable chemical entities. mdpi.com The ability to control the reaction pathway to favor one product over another is a significant area of investigation. mdpi.com

Rearrangement reactions of propargylamines are also of great interest. For example, under certain conditions, propargylamines can rearrange to form allenes. thieme-connect.com The development of cascade reactions, where multiple transformations occur in a single pot, is a particularly attractive strategy. These cascades, often initiated by an A3 coupling, can lead to the rapid construction of complex molecular frameworks. thieme-connect.com The exploration of such novel reactivity expands the synthetic utility of propargylamines and opens doors to previously inaccessible molecular structures. eventsair.com

Asymmetric Synthesis and Enantioselective Approaches for Propargylamines

The synthesis of chiral propargylamines is of paramount importance, as these compounds are crucial intermediates for the preparation of enantiomerically pure pharmaceuticals and other biologically active molecules. nih.govmdpi.com The development of asymmetric and enantioselective methods for the synthesis of propargylamines, including 2-Propyn-1-amine, 3-(3-thienyl)-, is a major focus of current research.

A key strategy for achieving enantioselectivity is the use of chiral catalysts in the A3 coupling reaction. wikipedia.orgmdpi.com Chiral ligands, such as pybox and quinap, in combination with metal catalysts like copper, have been shown to induce high levels of enantioselectivity. mdpi.comorganic-chemistry.org The design and synthesis of new and more effective chiral ligands is an ongoing effort. mdpi.comnih.gov For example, chiral covalent organic frameworks (CCOFs) have been developed and, after metalation, can promote asymmetric A3 coupling reactions. nih.gov

Alternative approaches to asymmetric synthesis include the use of chiral auxiliaries and organocatalysis. nih.gov Brønsted base catalysis has been successfully employed for the asymmetric Mannich-type synthesis of propargylamines. nih.gov Tandem catalysis, combining an iridium-catalyzed hydrosilylation with a copper-catalyzed enantioselective alkynylation, has also emerged as a powerful method for accessing α-stereogenic tertiary propargylamines. nsf.gov These advancements in asymmetric synthesis are critical for accessing specific enantiomers of propargylamine-containing compounds for applications in medicinal chemistry and materials science. nih.gov

Sustainable and Environmentally Benign Synthetic Methodologies

In line with the principles of green chemistry, there is a growing emphasis on developing sustainable and environmentally friendly methods for the synthesis of propargylamines. rsc.orgias.ac.in This includes the use of non-toxic and renewable starting materials, minimizing waste, and conducting reactions under milder and more energy-efficient conditions.

A significant focus is on the development of solvent-free reaction conditions. rsc.org Many A3 coupling reactions can be performed neat, reducing the environmental impact associated with solvent use and disposal. rsc.org Water is also being explored as a green solvent for propargylamine synthesis, with some catalytic systems showing excellent activity in aqueous media. wikipedia.orgrsc.org

The use of recyclable catalysts is another key aspect of sustainable synthesis. Heterogeneous catalysts, such as those based on metal nanoparticles or supported on solid matrices, can be easily separated from the reaction mixture and reused multiple times, reducing both cost and waste. rsc.orgnih.gov Furthermore, metal-free synthetic approaches are being investigated as an alternative to traditional metal-catalyzed reactions, further enhancing the green credentials of propargylamine synthesis. nih.gov The development of multi-component reactions that are both atom-economical and environmentally benign is a central goal in this area. ias.ac.in

Q & A

Q. What are the recommended synthetic routes for 2-Propyn-1-amine, 3-(3-thienyl)- derivatives?

Methodological Answer: A validated approach involves Pd-catalyzed alkynylation (e.g., using PdCl₂(PPh₃)₂ and CuI as a co-catalyst) to couple thienyl halides with propargylic amines. Key steps include:

- Step 1 : Catalytic coupling of 3-thienyl iodide with a trifluoroacetamide-protected propargylamine precursor in acetonitrile at elevated temperatures.

- Step 2 : Hydrolysis of the trifluoroacetamide group using KOH in methanol/water, followed by acid-base workup (HCl/NaHCO₃) and purification via column chromatography .

- Critical Parameters : Catalyst loading (5–10 mol%), reaction temperature (60–80°C), and solvent choice (polar aprotic solvents enhance yield).

| Reaction Step | Key Reagents/Conditions | Purpose |

|---|---|---|

| Coupling | PdCl₂(PPh₃)₂, CuI, CH₃CN | Alkynylation |

| Hydrolysis | KOH, MeOH/H₂O, 60°C | Deprotection |

| Purification | Column chromatography | Isolation |

Q. How should researchers safely handle propargylic amines like 3-(3-thienyl)-2-Propyn-1-amine?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates.

- Waste Management : Segregate waste into designated containers for halogenated organics; consult institutional EH&S protocols for disposal.

- Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Store compounds in cool, dry conditions away from oxidizers .

Q. Which spectroscopic techniques are essential for structural confirmation of 2-Propyn-1-amine derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Identify alkyne protons (δ 1.8–2.5 ppm) and thienyl aromatic protons (δ 6.8–7.5 ppm). The propargylamine backbone shows distinct triplet signals for CH₂ groups.

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy.

- FT-IR : Detect C≡C stretches (~2100 cm⁻¹) and N-H bends (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

Methodological Answer:

- Scenario : Extra peaks may arise from byproducts (e.g., unhydrolyzed intermediates or oxidation products).

- Solutions :

Q. What strategies optimize yields in Pd-catalyzed syntheses of thienyl-substituted propargylic amines?

Methodological Answer:

- Catalyst Tuning : Test bidentate ligands (e.g., dppe or Xantphos) to stabilize Pd intermediates.

- Solvent Screening : Compare DMF (high polarity) vs. THF (moderate polarity) for reaction efficiency.

- Additives : Additives like TBAB (tetrabutylammonium bromide) may enhance iodide displacement .

| Variable | Optimization Approach | Expected Impact |

|---|---|---|

| Ligand | Bidentate vs. monodentate | Stabilizes Pd center |

| Temperature | 60°C vs. 80°C | Accelerates coupling |

| Solvent | CH₃CN vs. DMF | Polarity effects |

Q. How can derivatization improve analytical detection of 2-Propyn-1-amine derivatives in complex matrices?

Methodological Answer:

- Derivatization Agents : Use CNBF (2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene) to tag primary amines, enhancing UV/fluorescence detection.

- Workflow :

React the amine with CNBF in basic conditions (pH 9–10).

Extract derivatives with ethyl acetate and analyze via HPLC-MS.

Q. What experimental designs are suitable for evaluating the bioactivity of thienyl-substituted propargylic amines?

Methodological Answer:

- Cytotoxicity Assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values.

- Enzyme Inhibition : Screen against kinases or acetylcholinesterase via fluorometric assays.

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) on the thienyl ring to enhance binding affinity .

Data Contradiction Analysis Example

Issue : Discrepancy between calculated and observed HRMS masses.

Resolution :

- Recalculate molecular formula accounting for isotopic patterns (e.g., ³⁵Cl/³⁷Cl in byproducts).

- Confirm purity via elemental analysis or GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.